molecular formula C19H19NO2S2 B12032907 5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12032907
M. Wt: 357.5 g/mol
InChI Key: CEVPKBQDNBNKCH-BOPFTXTBSA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique structure combining chromene and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of chromene derivatives with thiazolidinone precursors. One common method includes the reaction of 3-formylchromone with 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in suitable solvents with or without catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted chromene-thiazolidinone derivatives

Scientific Research Applications

5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2H-Chromen-3-ylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-(2H-Chromen-3-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-(2H-Chromen-3-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its cyclohexyl group, which can impart unique steric and electronic properties

Properties

Molecular Formula

C19H19NO2S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19NO2S2/c21-18-17(24-19(23)20(18)15-7-2-1-3-8-15)11-13-10-14-6-4-5-9-16(14)22-12-13/h4-6,9-11,15H,1-3,7-8,12H2/b17-11-

InChI Key

CEVPKBQDNBNKCH-BOPFTXTBSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S

Origin of Product

United States

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